![molecular formula C16H22N2O2S B215769 Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate is not fully understood, but it is believed to involve multiple pathways. In cancer cells, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. In inflammation, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative diseases, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to activate the Nrf2 pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to induce cell cycle arrest, apoptosis, and autophagy. In inflammation, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to reduce oxidative stress, inflammation, and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate also has some limitations, including its limited availability and high cost.
Direcciones Futuras
There are several future directions for Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate research, including the development of more efficient synthesis methods, the identification of new therapeutic targets and pathways, and the evaluation of its safety and efficacy in clinical trials. Additionally, the use of Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate in combination with other drugs or therapies may enhance its therapeutic potential. Overall, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has shown promising results in scientific research and has the potential to be a valuable tool for the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate involves the reaction of 4-aminophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylpiperidine-1-carbothioamide to yield Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate in high yield and purity. The synthesis method has been optimized to reduce the use of hazardous chemicals and minimize waste.
Aplicaciones Científicas De Investigación
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has shown neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
Nombre del producto |
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate |
|---|---|
Fórmula molecular |
C16H22N2O2S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
methyl 2-[4-[(3-methylpiperidine-1-carbothioyl)amino]phenyl]acetate |
InChI |
InChI=1S/C16H22N2O2S/c1-12-4-3-9-18(11-12)16(21)17-14-7-5-13(6-8-14)10-15(19)20-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,21) |
Clave InChI |
KZKVECHCWKVMNC-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=S)NC2=CC=C(C=C2)CC(=O)OC |
SMILES canónico |
CC1CCCN(C1)C(=S)NC2=CC=C(C=C2)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-bromo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215687.png)
![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B215688.png)
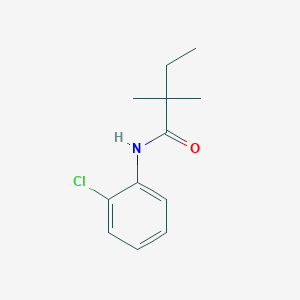
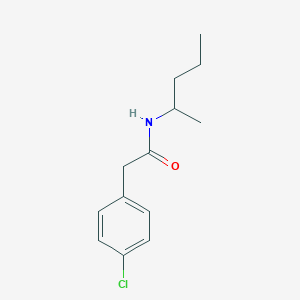
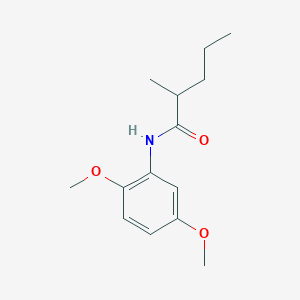
![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)
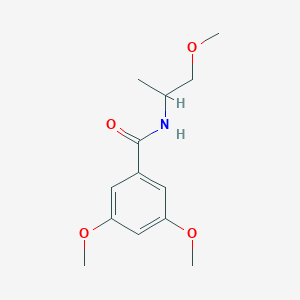
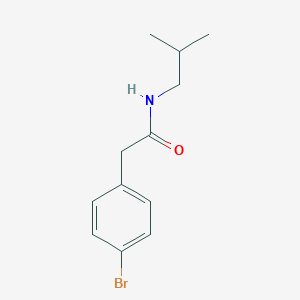
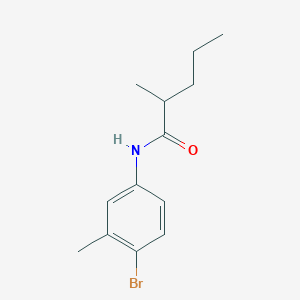
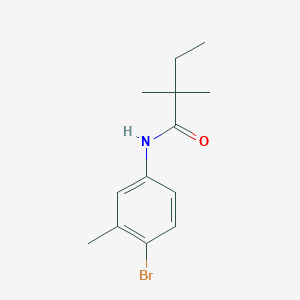
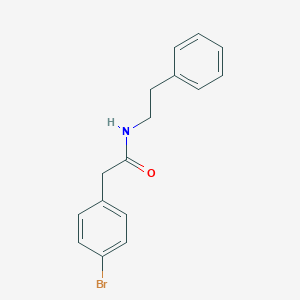
![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)